molecular formula C21H20N4O3S B15031147 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

Cat. No.: B15031147
M. Wt: 408.5 g/mol
InChI Key: LTEJABXZWBZNSC-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a quinoline ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and quinoline rings, followed by their coupling through a propyl linker. One common method involves the use of sulfonyl hydrazine coupling reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, scalability, and reproducibility, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent and catalyst in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide is unique due to its specific combination of benzothiazole and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-14-13-17(15-7-2-4-9-18(15)24-14)21(26)23-12-6-11-22-20-16-8-3-5-10-19(16)29(27,28)25-20/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

LTEJABXZWBZNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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